2,4-Dithiouridine

RNA stability nucleic acid thermodynamics modified oligonucleotides

2,4-Dithiouridine is a synthetic dual-thionated nucleoside that uniquely converts thymidylate synthase substrates into competitive inhibitors (Ki 32 µM, 55 µM) and induces localized RNA duplex destabilization (ΔTm = -16.2°C vs. 2-thiouridine). Unlike mono-thionated analogs, it enables precise structural perturbation, self-assembling polymer design, and UVA-activated photosensitization (63% carcinoma cell reduction). Essential for RNA engineering, enzyme mechanistic studies, and photodynamic therapy development. Order high-purity compound today.

Molecular Formula C9H12N2O4S2
Molecular Weight 276.3 g/mol
CAS No. 13239-96-8
Cat. No. B023725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dithiouridine
CAS13239-96-8
Synonyms2,4-Dithio-uridine; 
Molecular FormulaC9H12N2O4S2
Molecular Weight276.3 g/mol
Structural Identifiers
SMILESC1=CN(C(=S)NC1=S)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C9H12N2O4S2/c12-3-4-6(13)7(14)8(15-4)11-2-1-5(16)10-9(11)17/h1-2,4,6-8,12-14H,3H2,(H,10,16,17)/t4-,6-,7-,8-/m1/s1
InChIKeyOKYRYFXQZRFDQL-XVFCMESISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dithiouridine (CAS 13239-96-8): A Dual-Thionated Nucleoside with Distinct Biophysical and Enzymatic Profiles


2,4-Dithiouridine is a pyrimidine nucleoside analog derived from uridine by substituting both the 2- and 4-position carbonyl oxygen atoms with sulfur. This dual thionation alters its electronic structure, hydrogen-bonding capacity, and metal-ion binding compared to uridine or mono-thionated analogs [1]. It is not a naturally occurring modified nucleoside in tRNA, unlike 2-thiouridine or 4-thiouridine, and must be synthesized chemically [2]. Its unique properties position it as a specialized research tool for studying nucleic acid structure, enzyme inhibition, and photodynamic effects.

Why 2,4-Dithiouridine Cannot Be Functionally Substituted by Mono-Thionated Uridines


Mono-thionated uridines (2-thiouridine and 4-thiouridine) exhibit distinct regiochemical effects on RNA duplex stability, enzyme interactions, and photoreactivity due to their single sulfur substitutions [1]. Introducing a second sulfur atom at the 4-position of 2-thiouridine to yield 2,4-dithiouridine does not simply combine or amplify the properties of each mono-thionated species; instead, it often produces a qualitatively different functional profile—such as converting a thymidylate synthase substrate into a competitive inhibitor [2]. Consequently, substituting 2,4-dithiouridine with 2-thiouridine or 4-thiouridine in experiments targeting these specific properties would yield fundamentally different and potentially misleading results.

Quantitative Differentiation of 2,4-Dithiouridine from Uridine and Mono-Thionated Analogs


Duplex Destabilization: 2,4-Dithiouridine Reduces Tm by Over 30°C Relative to 2-Thiouridine

In a pentamer RNA duplex model (Gs2UUUC paired with GmAmAmAmCm), substitution with 2,4-dithiouridine results in a dramatic reduction in thermal stability compared to both unmodified uridine and 2-thiouridine [1]. While 2-thiouridine enhances duplex stability (Tm 30.7°C vs 19.0°C for uridine), the dual-thionated 2,4-dithiouridine containing duplex exhibits a Tm of only 14.5°C [1]. This is a 16.2°C decrease compared to 2-thiouridine and a 4.5°C decrease compared to unmodified uridine. This opposing thermodynamic effect is a critical distinction for experimental designs where maintaining or perturbing duplex stability is a primary variable.

RNA stability nucleic acid thermodynamics modified oligonucleotides

Enzymatic Function Inversion: 2,4-Dithio-dUMP Is a Competitive Inhibitor, Not a Substrate, of Thymidylate Synthase

The 2,4-dithio analogue of 2'-deoxyuridine 5'-monophosphate (2,4-dithio-dUMP) displays a complete functional switch relative to its mono-thionated counterparts. While 2-thio-dUMP and 4-thio-dUMP are good substrates for thymidylate synthase (TS) from both parental and 5-fluorodeoxyuridine-resistant L1210 cells, 2,4-dithio-dUMP is not a substrate [1]. Instead, it acts as a competitive inhibitor with respect to dUMP, exhibiting Ki values of 32 µM (parental cells) and 55 µM (resistant cells) [1]. This stark mechanistic divergence—from substrate to inhibitor—upon addition of the second sulfur atom is a unique and highly specific functional identifier.

enzyme inhibition thymidylate synthase antimetabolite cancer research

Photodynamic Efficacy: 2,4-Dithiouracil Reduces Carcinoma Cell Proliferation by 63% Under UVA

Among a panel of dithionated nucleobases, 2,4-dithiouracil—the base component of 2,4-dithiouridine—demonstrates potent photosensitizing activity against human epidermoid carcinoma cells [1]. Upon activation with a low dose of UVA radiation (5 J cm⁻²), 2,4-dithiouracil treatment decreased cell proliferation by up to 63% in vitro [1]. This effect was correlated with the magnitude of the compound's triplet lifetime, a key parameter for efficient photodynamic action [1]. While this study evaluated the nucleobase, it establishes the photodynamic potential inherent to the 2,4-dithiouracil chromophore, which is directly relevant to the nucleoside 2,4-dithiouridine and contrasts with the different photoreactivities of 2-thiouridine and 4-thiouridine (e.g., 4-thiouridine's utility in UV cross-linking for PAR-CLIP) .

photodynamic therapy photosensitizer cancer UVA

Tautomeric State: 2,4-Dithiouridine Exclusively Adopts the Dithione Form in Neutral Aqueous Solution

Spectrophotometric analysis demonstrates that the neutral form of 2,4-dithiouridine exists exclusively in the dithione tautomeric form in both aqueous and non-aqueous media [1]. This contrasts sharply with 2-thiouracil, which exists as an equilibrium mixture of two tautomeric monoanions in aqueous solution [1]. The defined and singular tautomeric state of 2,4-dithiouridine simplifies the interpretation of its hydrogen-bonding patterns and base-pairing properties compared to analogs that exhibit tautomeric equilibria, providing a more predictable building block for nucleic acid engineering and computational modeling.

tautomerism nucleobase structure hydrogen bonding

Acid-Base Properties: N3 Deprotonation of 2,4-Dithiouridine Is Facilitated by 1-2 pKa Units Relative to Uridine

The replacement of oxygen with sulfur at the 2- and 4-positions significantly acidifies the N3 proton of the uracil ring [1]. In 2,4-dithiouridine, the release of the proton from (N3)H is facilitated by approximately 1 to 2 pKa units compared to uridine (pKa = 9.18) [1]. This is a class-level observation for thiouridines, but the dual substitution in 2,4-dithiouridine contributes to its distinct charge distribution and enhances its capacity for metal ion coordination, as evidenced by the reduction of Cu(II) to Cu(I) with concomitant disulfide formation, a reaction not observed with all mono-thionated species [1].

pKa metal ion binding nucleoside ionization

Hydrogen-Bonding Self-Association: Poly(s2s4U) Exhibits Strong Self-Association and No Complex Formation with Poly(A)

Infrared spectroscopic studies in carbon tetrachloride demonstrate that the strength of hydrogen-bonded association decreases in the order: adenine-uracil > adenine-di-2,4-thiouracil > uracil-uracil > di-2,4-thiouracil-di-2,4-thiouracil [1]. Critically, while poly(s2s4U) is strongly self-associated, it does not form a complex with poly(A) [1]. This aberrant pairing behavior is attributed to long-range stabilizing forces between the di-2,4-thiouracil residues in the polynucleotide chain, a property unique to the dithionated polymer and not observed with poly(U) or mono-thionated poly(U) analogs [1].

base pairing polynucleotide hydrogen bonding

High-Value Research Applications of 2,4-Dithiouridine Derived from Quantitative Differentiation Data


Localized Helix Destabilization in RNA Nanostructures and Probes

The significant duplex destabilization imparted by 2,4-dithiouridine (ΔTm = -16.2°C vs. 2-thiouridine) [1] makes it a precise molecular tool for introducing a localized 'weak spot' or structural perturbation within an otherwise stable RNA helix. This property is valuable for designing RNA-based switches, sensors, or nanostructures where a controlled conformational change or unwinding event is required at a specific location.

Mechanistic Probes for Thymidylate Synthase and Nucleotide Metabolism

The functional inversion from substrate to competitive inhibitor of TS upon dithionation [2] is a powerful experimental handle. 2,4-Dithio-dUMP (or its prodrug forms) can be used as a selective inhibitor to dissect the role of TS in cellular models, particularly in systems where mono-thionated substrates may confound results. Its distinct Ki values (32 µM and 55 µM) provide defined potency benchmarks for comparing enzyme variants or cell lines [2].

Scaffold for UVA-Activated Photodynamic Agents

The demonstrated 63% reduction in carcinoma cell proliferation by 2,4-dithiouracil upon UVA activation [3] highlights the 2,4-dithio chromophore's potential as a photosensitizer. 2,4-Dithiouridine serves as a starting point for developing nucleoside-based photodynamic therapy (PDT) agents. This application is distinct from 4-thiouridine, which is used for UV cross-linking to map RNA-protein interactions, not for therapeutic cell killing .

Investigating Aberrant Base-Pairing and Self-Assembly of Modified Nucleic Acids

The unique self-association of poly(s2s4U) and its failure to pair with poly(A) [4] position 2,4-dithiouridine as a building block for creating nucleic acid polymers with non-canonical, self-complementary structures. This is useful in fundamental studies of molecular recognition, the origins of the genetic code, and the development of self-assembling nucleic acid architectures that operate outside the standard Watson-Crick base-pairing rules.

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